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Abstract
2,4,6-Trichloroanisole (TCA) is a potent off-flavor compound, most notoriously known for

causing "cork taint" in wine, rendering it unpalatable even at minute concentrations. Its

exceptionally low olfactory detection threshold in humans presents a significant challenge for

the food and beverage industry and provides a fascinating case study for sensory science and

neurobiology. This technical guide provides a comprehensive overview of the human olfactory

detection threshold of TCA, detailing the range of reported threshold values, the experimental

methodologies for their determination, and the current understanding of the molecular

mechanism of its perception.

Introduction
2,4,6-Trichloroanisole is a haloanisole that imparts a musty, moldy, or wet cardboard-like

aroma.[1][2] Its presence, even at concentrations in the parts-per-trillion (ng/L) range, can

significantly impact the sensory quality of various products, including wine, water, and other

beverages.[1][3][4] Understanding the human olfactory detection threshold for TCA is critical for

quality control in these industries and for researchers studying the mechanisms of olfaction.
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This guide synthesizes the current knowledge on TCA's detection threshold, the methods used

for its measurement, and the unique signaling pathway it appears to affect.

Olfactory Detection Thresholds of 2,4,6-
Trichloroanisole
The olfactory detection threshold for TCA is not a single value but rather a range that is

influenced by several factors, including the matrix in which it is present, the sensitivity of the

individual taster, and the methodology used for determination.[5][6] The following tables

summarize the reported detection thresholds in various media.

Table 1: Olfactory Detection Threshold of TCA in Water
Threshold Type

Concentration Range
(ng/L)

Reference(s)

Perception 0.03 - 2 [7][8]

Detection 3.2 [3][9]

General 1 - 10 [3]

General 0.8 (mineral water) [5]

Table 2: Olfactory Detection Threshold of TCA in Wine
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Wine Type Threshold Type
Concentration
Range (ng/L)

Reference(s)

General Recognition 6 [4]

General Detection 2 [4]

General Perception 4 [7][8]

General Sensory Limit ~4 [10]

General General Range 1.4 - 15.0 [3]

General General Range 5 - 10

White Wine Detection 4.3 [3][9]

White Wine Consumer Rejection 3.1 [11]

White Wine Detection 2.1

Red Wine Detection 7.6 [3][9]

Red Wine Detection 10 - 15 [11]

Red Wine General 22 [5]

Sparkling Wine Sensory Threshold 1.5 - 4 [9]

It is noteworthy that TCA can also have a "muting" or "masking" effect on a wine's aroma at

sub-threshold concentrations, as low as 0.1–1 ng/L.[9]

Experimental Protocols for Threshold Determination
The determination of olfactory detection thresholds is a complex process that requires

standardized methodologies to ensure reproducibility and accuracy. The most commonly cited

standard is ASTM E679.[11][12][13]

ASTM E679: Standard Practice for Determination of
Odor and Taste Thresholds by a Forced-Choice
Ascending Concentration Series Method of Limits
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This standard practice is a widely accepted method for determining sensory thresholds.[12][13]

[14]

Principle: The method employs a forced-choice trial where a panelist is presented with a set

of samples, one of which contains the odorant at a specific concentration, while the others

are blanks (the medium without the added substance). The panelist's task is to identify the

sample that is different. The concentrations are presented in an ascending order.

Procedure:

Panelist Selection and Training: Panelists are screened for their sensory acuity and

trained to recognize the specific odorant.[15]

Sample Preparation: A series of concentrations of TCA in the desired medium (e.g., water,

wine) is prepared, typically with a geometric progression (e.g., a factor of two or three

between successive concentrations).

Presentation: In each trial, three samples (a "triangle test") are presented to the panelist,

two of which are blanks and one contains TCA.[11] The order of presentation is

randomized.

Evaluation: The panelist is asked to identify the odd sample. The concentration is

gradually increased until the panelist can reliably detect the TCA.

Threshold Calculation: The individual threshold is typically calculated as the geometric

mean of the last missed concentration and the first correctly identified concentration. The

group threshold is then determined from the individual thresholds.[16]

Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with human sensory perception.[17]

Principle: A sample containing volatile compounds is injected into a gas chromatograph. As

the separated compounds elute from the column, the effluent is split, with one portion going

to a chemical detector (like a mass spectrometer) and the other to a "sniffing port" where a

trained panelist can assess the odor.
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Application to TCA: GC-O can be used to identify the specific retention time at which the

characteristic musty odor of TCA is perceived, confirming its presence and allowing for a

semi-quantitative assessment of its odor activity.[18]

Signaling Pathway of TCA Olfactory Perception
Interestingly, TCA does not appear to function as a typical odorant that activates a specific

olfactory receptor (OR). Instead, research suggests that TCA acts as a potent suppressor of

the olfactory signal transduction pathway.[18][19]

Mechanism of Suppression: TCA is proposed to inhibit the cyclic nucleotide-gated (CNG)

channels in the cilia of olfactory receptor cells.[7][8][18][19] These channels are crucial for

the depolarization of the olfactory neuron in response to an odorant.

Extremely Low Concentration Efficacy: This suppression has been observed at incredibly

low, even attomolar, concentrations of TCA.[18][19] The high potency is thought to be related

to its lipophilicity, allowing it to partition into the lipid bilayer of the plasma membrane where

the CNG channels are located.[19]

Implications: This inhibitory mechanism explains the "muting" effect of TCA on other aromas

and suggests that the perception of "cork taint" may be a result of the suppression of the

normal olfactory signal rather than the generation of a new one.[18][19]
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Caption: Proposed signaling pathway for TCA's suppression of olfactory transduction.

Experimental Workflow for TCA Threshold
Determination
The following diagram illustrates a typical workflow for determining the olfactory detection

threshold of TCA in a wine matrix using a sensory panel.
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Caption: Experimental workflow for TCA olfactory threshold determination.
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Conclusion
The olfactory detection of 2,4,6-Trichloroanisole in humans occurs at exceptionally low

concentrations, making it a compound of significant interest to both industry and academia. The

threshold for its detection is matrix-dependent and varies among individuals. Standardized

sensory analysis protocols, such as ASTM E679, are essential for obtaining reliable and

comparable data. The current understanding of its perceptual mechanism points towards a

novel form of olfactory modulation through the suppression of signal transduction pathways,

rather than classical receptor activation. Further research into the genetic basis of TCA

sensitivity and the precise molecular interactions with CNG channels will continue to illuminate

our understanding of the human sense of smell.[20][21][22][23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is TCA and how does it affect wines? - Excellent Cork [excellentcork.com]

2. The sensory evaluation of 2,4,6-trichloroanisole in wines | Semantic Scholar
[semanticscholar.org]

3. researchgate.net [researchgate.net]

4. ETS Labs [etslabs.com]

5. researchgate.net [researchgate.net]

6. researchgate.net [researchgate.net]

7. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole
[maxapress.com]

8. maxapress.com [maxapress.com]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a
Simplified Sensory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b165457?utm_src=pdf-body
https://www.researchgate.net/publication/223097091_A_preliminary_investigation_into_a_genetic_basis_for_cis-3-hexen-1-ol_odour_perception_A_genome-wide_association_approach
https://pmc.ncbi.nlm.nih.gov/articles/PMC2043049/
https://pubmed.ncbi.nlm.nih.gov/23910657/
https://academic.oup.com/chemse/article/37/9/869/327642
https://www.benchchem.com/product/b165457?utm_src=pdf-custom-synthesis
https://www.excellentcork.com/en/what-is-tca-and-how-does-it-affect-wines/
https://www.semanticscholar.org/paper/The-sensory-evaluation-of-2%2C4%2C6-trichloroanisole-in-Cravero-Bonello/a05a80f25e5f579d45110b1deca2cd4374a20c25
https://www.semanticscholar.org/paper/The-sensory-evaluation-of-2%2C4%2C6-trichloroanisole-in-Cravero-Bonello/a05a80f25e5f579d45110b1deca2cd4374a20c25
https://www.researchgate.net/publication/280356041_The_sensory_evaluation_of_246-trichloroanisole_in_wines
https://www.etslabs.com/library/22
https://www.researchgate.net/publication/229127066_Effect_of_wine_style_on_the_perception_of_246-trichloroanisole_a_compound_related_to_cork_taint_in_wine
https://www.researchgate.net/publication/360555757_State-of-the-Art_Knowledge_about_246-Trichloroanisole_TCA_and_Strategies_to_Avoid_Cork_Taint_in_Wine
https://www.maxapress.com/article/doi/10.48130/fia-0024-0011
https://www.maxapress.com/article/doi/10.48130/fia-0024-0011
https://www.maxapress.com/data/article/fia/preview/pdf/fia-0024-0011.pdf
https://www.mdpi.com/2227-9040/13/5/178
https://www.researchgate.net/publication/229307509_Estimating_a_consumer_rejection_threshold_for_cork_taint_in_white_wine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262479/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262479/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. standards.iteh.ai [standards.iteh.ai]

13. stcroixsensory.blog [stcroixsensory.blog]

14. store.astm.org [store.astm.org]

15. oiv.int [oiv.int]

16. researchgate.net [researchgate.net]

17. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine
Aroma - PMC [pmc.ncbi.nlm.nih.gov]

18. 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction - PMC
[pmc.ncbi.nlm.nih.gov]

19. pnas.org [pnas.org]

20. researchgate.net [researchgate.net]

21. A Genetic Basis for Hypersensitivity to “Sweaty” Odors in Humans - PMC
[pmc.ncbi.nlm.nih.gov]

22. A Mendelian trait for olfactory sensitivity affects odor experience and food selection -
PubMed [pubmed.ncbi.nlm.nih.gov]

23. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Olfactory detection threshold of 2,4,6-Trichloroanisole in
humans]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165457#olfactory-detection-threshold-of-2-4-6-
trichloroanisole-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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